molecular formula C5H7FO2 B1408479 Trans-2-fluoro-1-methylcyclopropanecarboxylic acid CAS No. 128230-88-6

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

Cat. No.: B1408479
CAS No.: 128230-88-6
M. Wt: 118.11 g/mol
InChI Key: QQPAMTHUZUGCJI-NQXXGFSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound under catalytic conditions. The reaction conditions often include the use of a metal catalyst such as rhodium or copper to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-fluoro-1-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain chemical reactions.

    2-fluorocyclopropanecarboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    1-methylcyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and stability.

Uniqueness: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is unique due to the presence of both fluorine and methyl substituents on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAMTHUZUGCJI-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 2
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 3
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 4
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Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 6
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

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